
Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride
Übersicht
Beschreibung
Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperazine ring, a carboxylic acid group, and a fluorophenyl group.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of piperazine with 3-fluorophenyl isocyanate followed by hydrochloric acid treatment.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Modulation of Fatty Acid Amide Hydrolase (FAAH)
One of the significant applications of piperazine derivatives, including Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride, is their role as modulators of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids, which play crucial roles in pain modulation and anxiety. Compounds that inhibit FAAH can potentially enhance the effects of endocannabinoids, making them candidates for treating anxiety and pain disorders .
1.2 Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial peptide properties, demonstrating effectiveness against certain bacteria and microorganisms. This suggests potential applications in developing new antimicrobial agents .
1.3 Treatment of Urinary Tract Disorders
Piperazine derivatives have been explored for their effects on alpha-adrenergic receptors, specifically alpha 1B-adrenoceptor antagonists. These compounds can alleviate symptoms associated with lower urinary tract disorders such as benign prostatic hyperplasia (BPH), overactive bladder, and urinary urgency . The modulation of these receptors can lead to improved therapeutic outcomes in patients suffering from these conditions.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : This is often achieved through reactions involving piperazine and various electrophiles.
- Amidation Reactions : The introduction of the carboxylic acid moiety can be accomplished through coupling reactions with appropriate amines or carboxylic acids.
- Fluorination : The incorporation of fluorine atoms into the aromatic ring can enhance the compound's biological activity and pharmacokinetic properties.
A recent review highlighted various synthetic approaches for piperazine-containing drugs, emphasizing the importance of optimizing reaction conditions to improve yields and selectivity .
Biological Activities
This compound has shown a range of biological activities:
- Anxiolytic Effects : Due to its action on endocannabinoid pathways, this compound may help reduce anxiety levels in animal models.
- Analgesic Properties : Inhibiting FAAH could lead to increased levels of endogenous cannabinoids, providing analgesic effects.
- Antimicrobial Activity : Its ability to combat certain pathogens positions it as a candidate for further development in infectious disease treatment .
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in clinical settings:
These findings underscore the therapeutic potential of this compound across multiple medical fields.
Wirkmechanismus
The mechanism by which Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Piperazine-1-carboxylic acid (2-chlorophenyl)-amide hydrochloride
Piperazine-1-carboxylic acid (4-methoxyphenyl)-amide hydrochloride
Piperazine-1-carboxylic acid (3-nitrophenyl)-amide hydrochloride
Uniqueness: Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride is unique due to the presence of the fluorophenyl group, which can influence its chemical and biological properties compared to other similar compounds.
Biologische Aktivität
Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a modulator of fatty acid amide hydrolase (FAAH). This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Piperazine-1-carboxylic acid derivatives, including the hydrochloride form, are known to act as inhibitors of FAAH, an enzyme involved in the hydrolysis of endocannabinoids and other bioactive lipids. This inhibition leads to increased levels of endogenous fatty acid amides such as anandamide, which play crucial roles in pain modulation, inflammation, and neuroprotection .
Key Findings:
- Selectivity : The compound exhibits significant selectivity for FAAH-1 over FAAH-2, with a >100-fold preference .
- Covalent Bonding : It forms a covalent bond with FAAH, which is slowly hydrolyzed, allowing for prolonged inhibition .
- Physiological Effects : In animal models, the compound has been shown to increase levels of arachidonoyl ethanolamide and reduce pain responses in models of acute and neuropathic pain .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the efficacy of piperazine derivatives in various biological contexts:
- Pain Management : A study demonstrated that piperazine derivatives significantly attenuated pain responses in rat models. The compound was effective in reducing both thermal hyperalgesia and tactile allodynia, suggesting its potential as a broad-spectrum analgesic .
- Anxiety Disorders : Research indicates that FAAH inhibitors like piperazine-1-carboxylic acid derivatives may also have anxiolytic effects due to their role in modulating endocannabinoid signaling pathways .
- Neuroprotective Properties : Increased levels of anandamide due to FAAH inhibition may confer neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases .
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Clinical Trials : Further clinical trials are necessary to evaluate its efficacy and safety profile in humans.
- Structural Modifications : Exploring structural modifications could enhance selectivity and potency against specific targets within the endocannabinoid system.
- Combination Therapies : Investigating the use of this compound in combination with other analgesics or anxiolytics may yield synergistic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride, and what reaction conditions are critical for yield optimization?
The synthesis typically involves coupling a piperazine derivative with a fluorophenyl carboxamide group. A common approach is the use of nucleophilic substitution or amide bond formation under controlled conditions. For example:
- Reagents : Carbodiimides (e.g., EDC or DCC) for activating carboxylic acids, or thionyl chloride (SOCl₂) for generating acid chlorides .
- Conditions : Reactions are often conducted in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C to minimize side reactions. Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 80–100°C) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the hydrochloride salt .
Q. How should researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm the piperazine ring, fluorophenyl group, and amide bond. For example, a singlet near δ 3.5–4.0 ppm in H NMR indicates piperazine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C₁₈H₁₈F₃N₃O·HCl).
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding patterns, particularly for polymorph identification .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy (data from structurally similar piperazine derivatives) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : Store in airtight containers at room temperature, protected from moisture and static electricity .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility for in vitro assays?
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 4–7.4). Adjust pH with HCl/NaOH to stabilize the hydrochloride salt .
- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Data Contradiction Note : Some studies report poor solubility in PBS but high solubility in saline—validate via nephelometry .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors for enzyme assays) .
- Metabolic Stability Testing : Use liver microsomes to assess whether observed variations stem from differential metabolism .
- Example : Conflicting IC₅₀ values in FAAH inhibition assays may arise from variations in substrate concentrations (e.g., anandamide vs. synthetic probes) .
Q. How can the compound’s pharmacokinetic (PK) profile be improved for in vivo studies?
- Prodrug Design : Introduce ester or carbamate groups at the amide nitrogen to enhance bioavailability .
- Formulation : Nanoemulsions or liposomal encapsulation to prolong half-life .
- Validation : Monitor plasma levels via LC-MS/MS, focusing on Cmax and AUC₀–24h parameters .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like FAAH or TRPV1, leveraging crystal structures (e.g., PDB 3PV8) .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : Compare predicted binding energies with experimental IC₅₀ values to refine force fields .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)piperazine-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSBTFAJTFOXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.